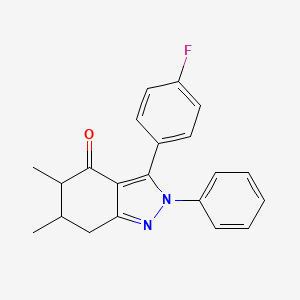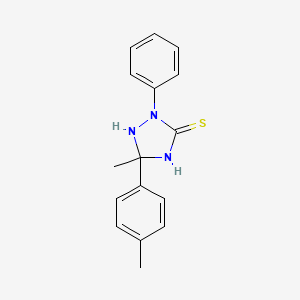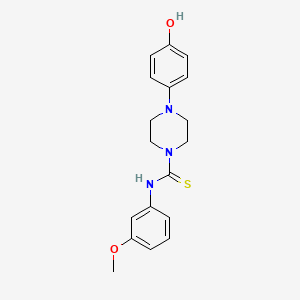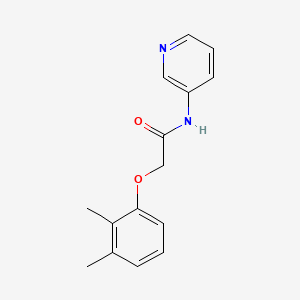
Indazol-4-one, 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroacetophenone with hydrazine hydrate can yield the corresponding hydrazone, which upon further cyclization and functionalization, leads to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis is an environmentally friendly approach that can be conducted under mild conditions, reducing the risk of racemization and other side reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the fluorophenyl group enhances its binding affinity through π-π stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and exhibits similar biological activities.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Another fluorophenyl-containing compound with notable antimicrobial properties.
Uniqueness
What sets 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one apart is its unique tetrahydroindazole core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H19FN2O |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H19FN2O/c1-13-12-18-19(21(25)14(13)2)20(15-8-10-16(22)11-9-15)24(23-18)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3 |
Clave InChI |
XJEHDQSJBHXWSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=NN(C(=C2C(=O)C1C)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B11080668.png)

![3-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11080678.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11080681.png)
![5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B11080688.png)


![1-(4-bromophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11080717.png)
![N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide](/img/structure/B11080721.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2-diphenylacetamide](/img/structure/B11080733.png)
![3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11080734.png)
![(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11080742.png)
![4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid](/img/structure/B11080746.png)
